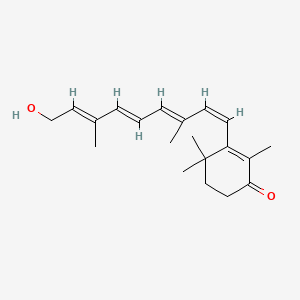
9-cis-4-Ketoretinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-cis-4-Ketoretinol: is a synthetic retinoid compound with the molecular formula C20H28O2 and a molecular weight of 300.44 g/mol . It is a derivative of retinol and is known for its ability to activate gene expression through binding to nuclear receptor proteins . This compound is primarily used in research settings and has shown potential in treating various medical conditions, including squamous cell carcinoma, deep cystic acne, psoriasis, leukemia, lymphoma, and photodamaged or aging skin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-cis-4-Ketoretinol typically involves the isomerization of all-trans-retinoic acid (ATRA) to 9-cis-retinoic acid (9-cis-RA), followed by oxidation to form this compound . The isomerization process can be achieved using various reagents and conditions, such as iodine or light exposure. The oxidation step often involves the use of oxidizing agents like potassium permanganate or chromium trioxide .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 9-cis-4-Ketoretinol undergoes various chemical reactions, including:
Oxidation: Conversion of 9-cis-retinoic acid to this compound.
Reduction: Potential reduction of the ketone group to form corresponding alcohols.
Substitution: Possible substitution reactions at the retinoid backbone.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).
Major Products Formed:
Oxidation Products: this compound from 9-cis-retinoic acid.
Reduction Products: Corresponding alcohols from the reduction of the ketone group.
Wissenschaftliche Forschungsanwendungen
9-cis-4-Ketoretinol has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry and for studying retinoid chemistry.
Biology: Investigated for its role in gene expression and cellular differentiation.
Medicine: Potential therapeutic agent for treating skin conditions, cancers, and other diseases.
Industry: Utilized in the development of skincare products and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 9-cis-4-Ketoretinol involves its binding to nuclear receptor proteins, specifically retinoic acid receptors (RARs) and retinoid X receptors (RXRs) . This binding activates gene expression, leading to various biological effects, such as cellular differentiation, apoptosis, and inhibition of cell proliferation . The compound’s ability to modulate these pathways makes it a valuable tool in research and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
All-trans-retinoic acid (ATRA): A widely studied retinoid with similar biological activities but different receptor binding profiles.
9-cis-retinoic acid (9-cis-RA): The precursor to 9-cis-4-Ketoretinol, with similar receptor binding but different chemical properties.
Alitretinoin: Another retinoid used in the treatment of skin conditions and cancers.
Uniqueness of this compound: this compound is unique due to its specific binding to both RARs and RXRs, which allows it to activate a broader range of gene expression pathways compared to other retinoids . This dual receptor activation makes it a versatile compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C20H28O2 |
|---|---|
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
3-[(1Z,3E,5E,7E)-9-hydroxy-3,7-dimethylnona-1,3,5,7-tetraenyl]-2,4,4-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C20H28O2/c1-15(7-6-8-16(2)12-14-21)9-10-18-17(3)19(22)11-13-20(18,4)5/h6-10,12,21H,11,13-14H2,1-5H3/b8-6+,10-9-,15-7+,16-12+ |
InChI-Schlüssel |
PLIUCYCUYQIBDZ-XPVCMWBDSA-N |
Isomerische SMILES |
CC1=C(C(CCC1=O)(C)C)/C=C\C(=C\C=C\C(=C\CO)\C)\C |
Kanonische SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CCO)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















